IWR-1, also known as IWR-1, is a small molecule that potently inhibits the Wnt/β-catenin signaling pathway. [] It is classified as a Wnt signaling inhibitor and is widely used in scientific research to investigate the role of the Wnt pathway in various biological processes. IWR-1 acts by stabilizing the AXIN2 destruction complex, which leads to the degradation of β-catenin, a key effector of the Wnt pathway. []
IWR-1-endo is a small molecule antagonist of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and cancer progression. This compound was identified through high-throughput screening of a diverse chemical library and has demonstrated significant inhibitory effects on Wnt signaling, making it a valuable tool in both research and therapeutic applications.
IWR-1-endo was first described in a study by Chen et al. (2009), which highlighted its potential as a Wnt signaling inhibitor. The compound belongs to a class of Wnt antagonists known for their ability to disrupt the Wnt/β-catenin pathway, specifically targeting the activity of Tankyrase proteins, which are involved in the regulation of β-catenin degradation and signaling .
The synthesis of IWR-1-endo involves several steps that typically include the formation of key intermediates followed by cyclization reactions to form the final product. The compound is synthesized as a crystalline solid with a high purity level (≥ 98%) and can be dissolved in organic solvents such as dimethyl sulfoxide for use in biological assays. The empirical formula of IWR-1-endo is C₂₅H₁₉N₃O₃, and its molecular weight is approximately 409.4 g/mol .
IWR-1-endo features a complex molecular structure characterized by a quinoline core linked to an isoindolinone moiety. The specific stereochemistry of IWR-1-endo is crucial for its biological activity, with the endo-diastereomer exhibiting potent inhibitory effects on Wnt signaling compared to its exo counterpart. The structural formula can be represented as follows:
IWR-1-endo acts primarily through its interaction with the destruction complex involved in β-catenin degradation. It promotes the stabilization of Axin2 protein levels while facilitating β-catenin phosphorylation and subsequent degradation. This mechanism effectively inhibits Wnt-induced transcriptional activity by preventing β-catenin accumulation in the nucleus . The compound does not alter the synthesis of Axin2 or affect other components of the destruction complex such as Adenomatous Polyposis Coli protein or Glycogen Synthase Kinase 3 beta.
The primary mechanism of action for IWR-1-endo involves inhibition of the Wnt/β-catenin signaling pathway through the following processes:
IWR-1-endo exhibits several notable physical and chemical properties:
IWR-1-endo has several scientific applications:
IWR-1-endo exerts its primary mechanism of action through selective inhibition of tankyrase isoforms TNKS1 and TNKS2. These poly(ADP-ribose) polymerases (PARPs) regulate Axin stability via PARsylation, which targets Axin for ubiquitin-mediated degradation. By inhibiting tankyrase catalytic activity (IC₅₀ = 180 nM for Wnt pathway suppression in Wnt3A-expressing L-cells), IWR-1-endo blocks Axin PARsylation, leading to rapid accumulation of Axin2 protein. This is validated by:
Table 1: Tankyrase Inhibition Parameters of IWR-1-endo
Parameter | TNKS1 | TNKS2 | Cellular System | Source |
---|---|---|---|---|
IC₅₀ (Disruption of Wnt signaling) | 131 nM | 56 nM | Mouse L-Wnt-STF cells | [3] |
EC₅₀ (Axin2 accumulation) | 2.5 μM | N/D | Human SW480 cells | [3] |
Target Validation | Direct binding to adenosine site | Competitive inhibition assays | HEK293 cells | [9] |
Accumulated Axin scaffolds enhance the kinase activity of the destruction complex, promoting sequential phosphorylation of β-catenin at conserved residues (Ser₃₃, Ser₃₇, Thr₄₁, Ser₄₅). IWR-1-endo treatment:
This phosphorylation primes β-catenin for proteasomal destruction, decoupling Wnt-driven transcriptional programs.
IWR-1-endo disrupts the terminal phase of Wnt signaling by inhibiting β-catenin/TCF transcriptional complexes:
Table 2: Transcriptional Effects of IWR-1-endo in Cancer Models
Target Gene | Function | Repression Level | Cell Line | Citation |
---|---|---|---|---|
c-MYC | Cell cycle progression | 70% decrease | DLD-1 (CRC) | [7] |
Cyclin D1 | G1/S transition | 60% decrease | HT-29 (CRC) | [3] |
AXIN2 | Negative feedback | 3.5-fold increase* | SW480 (CRC) | [3] |
SURVIVIN | Apoptosis inhibition | 45% decrease | MG-63 (OS) | [7] |
* AXIN2 upregulation reflects compensatory feedback
IWR-1-endo impedes nuclear shuttling of β-catenin through two mechanisms:
In prostate epithelial cells, IWR-1-endo reduces nuclear β-catenin by 85%, synergizing with CHIR99021 (GSK-3β inhibitor) to balance stem cell renewal and differentiation [ [3] [10]].
Table 3: Subcellular Redistribution of β-catenin Post-IWR-1-endo Treatment
Cellular Compartment | β-catenin Change | Experimental System | Method |
---|---|---|---|
Cytosolic | 80% decrease | HCT116 colorectal cancer | Fractionation/WB |
Nuclear | 85% decrease | Prostate epithelial cells | Immunofluorescence |
Membrane-bound | Unaltered | Sepia embryos | IHC |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2